molecular formula C15H20N4O B6470062 N-tert-butyl-1-(2-cyanopyridin-4-yl)pyrrolidine-3-carboxamide CAS No. 2640843-00-9

N-tert-butyl-1-(2-cyanopyridin-4-yl)pyrrolidine-3-carboxamide

Cat. No.: B6470062
CAS No.: 2640843-00-9
M. Wt: 272.35 g/mol
InChI Key: UCTYHSZNSJHXBS-UHFFFAOYSA-N
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Description

“N-tert-butyl-1-(2-cyanopyridin-4-yl)pyrrolidine-3-carboxamide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a versatile scaffold used widely in drug discovery for the treatment of human diseases .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the pyrrolidine ring, the tert-butyl group attached to the nitrogen atom, and the 2-cyanopyridin-4-yl group attached to one of the carbons in the ring . The exact structure would need to be determined through techniques such as X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrrolidine derivatives can undergo a variety of reactions, including those involving the nitrogen atom or the carbonyl group in the carboxamide .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Proper personal protective equipment should be used when handling this compound .

Future Directions

The future directions for research on this compound could include further exploration of its potential uses, such as in drug discovery, as well as studies to fully characterize its physical and chemical properties and its safety profile .

Properties

IUPAC Name

N-tert-butyl-1-(2-cyanopyridin-4-yl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O/c1-15(2,3)18-14(20)11-5-7-19(10-11)13-4-6-17-12(8-13)9-16/h4,6,8,11H,5,7,10H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCTYHSZNSJHXBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CCN(C1)C2=CC(=NC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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